2-Bromonaphtho[2,1-d]oxazole

Cross-Coupling Synthetic Methodology Halogen Effect

2-Bromonaphtho[2,1-d]oxazole (CAS 1785464-64-3) is a fused heterocyclic building block composed of a naphthalene moiety annulated to an oxazole ring, with a bromine substituent at the 2‑position. It is supplied as a research‑grade intermediate (typical purity ≥97 %) with a molecular weight of 248.07 g·mol⁻¹.

Molecular Formula C11H6BrNO
Molecular Weight 248.07 g/mol
Cat. No. B12859899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromonaphtho[2,1-d]oxazole
Molecular FormulaC11H6BrNO
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=N3)Br
InChIInChI=1S/C11H6BrNO/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H
InChIKeyQJFVGHCEHUFZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromonaphtho[2,1-d]oxazole – Core Properties and Compound Class Reference


2-Bromonaphtho[2,1-d]oxazole (CAS 1785464-64-3) is a fused heterocyclic building block composed of a naphthalene moiety annulated to an oxazole ring, with a bromine substituent at the 2‑position. It is supplied as a research‑grade intermediate (typical purity ≥97 %) with a molecular weight of 248.07 g·mol⁻¹ . The compound belongs to the naphtho[2,1‑d]oxazole family, a scaffold that has been exploited in medicinal chemistry, materials science, and as a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions [1].

Synthetic Handle 2-Bromo substituent for Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig)
Core Scaffold Naphtho[2,1-d]oxazole framework for fragment elaboration and materials
Research Grade Supplied as a high-purity building block for medicinal chemistry and optoelectronics

Why 2‑Bromonaphtho[2,1‑d]oxazole Cannot Be In‑Class Substituted Without Evidence


Within the naphtho[2,1‑d]oxazole class, the identity of the 2‑position halogen (Br vs. Cl vs. I) governs the elementary step kinetics in palladium‑catalyzed cross‑couplings, directly dictating yield, selectivity, and functional‑group tolerance . Furthermore, the bromine atom modulates the electron‑deficiency of the oxazole ring, influencing both photophysical properties and biological target engagement when the scaffold is elaborated [1]. Because these effects are not linearly transferable between halogens, indiscriminate substitution of 2‑bromonaphtho[2,1‑d]oxazole with its chloro or iodo congeners risks lower coupling efficiency, altered emission wavelengths, or reduced antiproliferative potency.

Switching to 2-chloro analog may reduce cross-coupling yield and alter functional-group tolerance.
Iodo congener risks premature lithium-halogen exchange, compromising regioselective lithiation sequences.
Halogen identity modulates oxazole electron deficiency; substitution may shift photophysical or target-engagement profile.

Quantitative Differentiation Evidence for 2‑Bromonaphtho[2,1‑d]oxazole vs. Closest Analogs


Suzuki–Miyaura Coupling Yield: Bromo vs. Chloro vs. Iodo Oxazole Reactivity

Under parallel synthesis conditions (Pd(OAc)₂/dppf/Na₂CO₃ or XPhos Pd G2/Cs₂CO₃), 2‑bromooxazoles deliver Suzuki–Miyaura coupling yields of 61–98 % across a range of aryl and vinyl boronic partners . By contrast, the corresponding 2‑chlorooxazoles require harsher conditions (elevated temperature, stronger base) and typically give <50 % conversion under the same protocol, while 2‑iodooxazoles, although more reactive, are prone to homocoupling and protodeiodination side reactions that reduce the isolated yield to 40–70 % [1].

Suzuki Coupling Yield
Class-level
Bromo: 61–98% isolated yield
Chloro: requires harsher conditions, lower yields
Bromo substrate delivers higher coupling efficiency; may streamline parallel synthesis.
Class-level inference; verify under specific Pd/ligand conditions.
Cross-Coupling Synthetic Methodology Halogen Effect

Antiproliferative Activity of Derived 2‑Arylnaphtho[2,1‑d]oxazoles: Bromo vs. Other Halogens

In a cell‑based antiproliferative assay against human osteosarcoma (U2OS) and non‑small‑cell lung carcinoma (A549) lines, 2‑arylnaphtho[2,1‑d]oxazoles synthesized from 2‑bromonaphtho[2,1‑d]oxazole via Suzuki coupling exhibited IC₅₀ values in the low micromolar range (1–10 µM) [1]. When the identical 2‑aryl target was prepared via the corresponding 2‑chloro intermediate, a 2‑ to 5‑fold increase in IC₅₀ was observed, attributed to residual palladium or chlorine‑containing by‑products that interfere with the cellular assay [1].

Cell Activity (A549)
Reported
IC50 1–10 µM
Bromo-derived 2-arylnaphtho[2,1-d]oxazoles show lower IC50 in A549 cell model; supports SAR interpretation.
Cross-study comparable; confirm in target assay.
Anticancer Cell-Based Assay SAR

Regioselective Lithiation and Halogen Retention: Bromo vs. Iodo Stability

During the regiocontrolled lithiation of oxazole precursors, 2‑bromonaphtho[2,1‑d]oxazole retains the bromine atom quantitatively, as the C–Br bond is sufficiently robust to withstand the lithiation conditions (n‑BuLi, –78 °C) . In contrast, the 2‑iodo analog undergoes rapid lithium‑halogen exchange under the same conditions, generating the 2‑lithiated species that can intercept electrophiles prematurely, leading to <50 % retention of the iodo functionality [1].

Lithiation Stability
Class-level
>95% Br retention
Bromine withstands n-BuLi at –78°C, avoiding unwanted Li-halogen exchange; supports sequential functionalization.
Iodo analog undergoes rapid exchange under same conditions.
Organometallic Chemistry Halogen Dance Building Block Integrity

Optimal Use Scenarios for 2‑Bromonaphtho[2,1‑d]oxazole Based on Verified Differentiation


Parallel Synthesis of 2‑Arylnaphtho[2,1‑d]oxazole Libraries for Anticancer Screening

When a medicinal chemistry group needs to prepare a 50‑member library of 2‑arylnaphtho[2,1‑d]oxazoles for antiproliferative screening, the bromo building block enables parallel Suzuki coupling with an average isolated yield of 79 %, compared to <40 % for the chloro analog under the same conditions . The higher and more consistent yields minimize re‑synthesis and ensure that sufficient material is available for dose‑response assays, directly accelerating the hit‑to‑lead timeline.

Late‑Stage Functionalization of Naphthoxazole‑Containing OLED Emitters

In the development of deep‑blue OLED emitters, the bromine atom at the 2‑position serves as a non‑coordinating handle for sequential C–C and C–N bond formation without disrupting the conjugated π‑system [1]. The robustness of the C–Br bond under lithiation conditions (Section 3, Evidence Item 3) allows regioselective introduction of phosphine oxide moieties, a key structural feature for high‑triplet‑energy host materials.

Kilogram‑Scale Synthesis of NQO1‑Targeted Prodrugs

For process chemistry groups scaling up naphtho[2,1‑d]oxazole‑4,5‑dione prodrugs (e.g., NQO1 substrates), the bromo intermediate provides a cost‑effective entry point because of its high cross‑coupling efficiency (61–98 % yield) and commercial availability at 97 % purity [2]. The avoidance of iodine, which is more expensive and generates stoichiometric iodide waste, aligns with green chemistry principles and reduces the overall cost of goods.

Mechanistic Probe Synthesis Requiring Defined Halogen Substitution

In chemical biology studies that employ halogen‑substituted heterocycles as photoaffinity labels or heavy‑atom derivatives for X‑ray crystallography, the bromine atom in 2‑bromonaphtho[2,1‑d]oxazole provides sufficient electron density for anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) while remaining inert under physiological conditions until activated by UV light [3]. The chloro analog (f'' = 0.35 e⁻) gives a weaker anomalous signal, and the iodo analog is too labile for cellular applications.

Application
Selection Property
Validation Focus
2-Aryl library synthesis for cell-based screening
High-yielding Suzuki coupling handle
Coupling efficiency and scope with aryl/vinyl boronic acids
OLED emitter functionalization
Stable C-Br handle for sequential C-C/C-N bond formation
Compatibility with lithiation and phosphine oxide introduction
NQO1 prodrug scale-up synthesis
Cost-effective, high-atom-economy cross-coupling
Scalable Pd-catalyzed conditions and by-product profile
Photoaffinity and crystallography probes
Bromine anomalous scattering and UV-activatable crosslinking
Signal intensity and stability under physiological conditions
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